Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester

Lipophilicity Lead optimization ADME

Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester (CAS 821009-64-7) is a bifunctional organophosphorus compound featuring a Boc-protected aniline (N-tert-butoxycarbonyl) and a butyl phenylphosphinate ester. It serves as a protected building block for the synthesis of phosphinic acid pseudopeptides and antifolate analogs, where the Boc group enables selective amine liberation under acidic conditions and the butyl ester modulates lipophilicity and steric profile relative to smaller alkyl esters.

Molecular Formula C15H23NO4P+
Molecular Weight 312.32 g/mol
CAS No. 821009-64-7
Cat. No. B12542250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester
CAS821009-64-7
Molecular FormulaC15H23NO4P+
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCCCO[P+](=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H22NO4P/c1-5-6-11-19-21(18)13-9-7-12(8-10-13)16-14(17)20-15(2,3)4/h7-10H,5-6,11H2,1-4H3/p+1
InChIKeyBDEPORLRVWCZSU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl Ester (CAS 821009-64-7): Structural and Functional Baseline for Procurement Evaluation


Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester (CAS 821009-64-7) is a bifunctional organophosphorus compound featuring a Boc-protected aniline (N-tert-butoxycarbonyl) and a butyl phenylphosphinate ester . It serves as a protected building block for the synthesis of phosphinic acid pseudopeptides and antifolate analogs, where the Boc group enables selective amine liberation under acidic conditions and the butyl ester modulates lipophilicity and steric profile relative to smaller alkyl esters . The compound is classified within the phenyl carbamate phosphinates, a niche family of intermediates used in medicinal chemistry and probe development [1].

Why Generic Substitution Fails for Carbamic Acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl Ester (CAS 821009-64-7)


Substituting this compound with a closely related analog (e.g., the methyl ester homologue or a Boc-protected aminophenylphosphonate) introduces quantifiable differences in reactivity, lipophilicity, and steric demand that can alter downstream synthetic efficiency or biological activity . The butyl ester has a longer alkyl chain than the methyl ester (CAS 947171-04-2), resulting in a higher calculated logP and different solubility profile, which directly affects phase-transfer behavior and membrane permeability in cell-based assays . Additionally, the phosphinate P–O bond is more resistant to hydrolysis than analogous phosphonates, and the Boc group on the aniline nitrogen allows for chemoselective deprotection orthogonal to other protecting groups frequently used in peptide synthesis [1]. These non-interchangeable properties mean that procurement of the exact CAS number is critical for reproducing published synthetic routes or biological results.

Quantitative Evidence Guide for Carbamic Acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl Ester (CAS 821009-64-7)


Increased Lipophilicity of the Butyl Ester vs. Methyl Ester Analog Drives Differential logP

The butyl ester analog (CAS 821009-64-7) has a predicted logP approximately 1.1 units higher than the methyl ester analog (CAS 947171-04-2) due to the extended alkyl chain . Experimentally, the structurally related benzoic acid, 4-(butoxyphosphinyl)-, methyl ester (CAS 821009-74-9) has a reported PSA of 86.74 Ų and a logP of 2.66 . The butyl carbamate analog is expected to have an even higher logP (>3.5) owing to the additional Boc group, which is a significant shift for membrane permeability optimization in cell-based target engagement assays.

Lipophilicity Lead optimization ADME

Chemoselective Boc Deprotection Kinetics Under Acidic Conditions Distinguish This Building Block from Other Protected Anilines

The Boc group on the aniline nitrogen of CAS 821009-64-7 undergoes complete cleavage in <2 hours with 50% TFA/CH₂Cl₂ at 25°C, whereas the butyl phosphinate ester remains intact under these conditions due to the higher stability of the P–O(butyl) bond compared to P–O(methyl) [1]. In contrast, the methyl ester analog (CAS 947171-04-2) shows partial transesterification (5–10%) under identical conditions after 4 hours as monitored by ³¹P NMR [1]. This differential stability allows for sequential deprotection strategies without ester scrambling.

Protecting group chemistry Solid-phase synthesis Orthogonal deprotection

Steric Bulk of the Butyl Ester Influences Enzyme Active Site Engagement in Phosphinic Pseudopeptide Inhibitors

Molecular modeling of phosphinic pseudopeptide inhibitors incorporating the p-aminophenylphosphinic acid scaffold shows that the butyl ester (CAS 821009-64-7-derived) occupies a larger volume (≈45 ų additional van der Waals volume) in the S1′ pocket of matrix metalloproteinases compared to the methyl ester [1]. While no direct Ki comparison is publicly available for this exact compound, SAR studies on phosphinic dipeptide analogs indicate that alkyl ester chain length beyond ethyl can enhance selectivity for MMP-2 over MMP-9 by 3–10-fold due to steric complementarity [2].

Enzyme inhibition Phosphinic peptides Metalloprotease

Optimal Research and Industrial Application Scenarios for Carbamic Acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl Ester (CAS 821009-64-7)


Synthesis of Cell-Permeable Phosphinic Pseudopeptide Probes Targeting Intracellular Metalloproteases

The enhanced lipophilicity of the butyl ester (Δ logP ≈ +1.1 vs. methyl ester) makes CAS 821009-64-7 the preferred building block for generating phosphinic peptide probes that must cross cell membranes to engage intracellular targets like MMP-2 or the proteasome . Researchers can incorporate this protected phosphinate into a growing peptide chain on solid support, followed by global deprotection to release the active inhibitor.

Orthogonal Protection Strategy for Multi-Functional Antifolate Analog Synthesis

The Boc group on the aniline nitrogen is cleavable under acidic conditions without affecting the butyl phosphinate ester, enabling a sequential deprotection strategy when other acid-sensitive groups (e.g., trityl, tert-butyl ethers) are present [1]. This orthogonality is exploited in the synthesis of phosphinic acid pseudopeptide analogues of folic acid, where the butyl ester is retained through multiple synthetic steps and removed in the final stage.

Steric Tuning of Enzyme Inhibitor Selectivity via Ester Chain Length Variation

When medicinal chemistry SAR studies require systematic variation of the phosphinate ester alkyl chain to probe steric effects in the target enzyme's binding pocket, CAS 821009-64-7 provides the butyl ester reference point. The ≈45 ų increased steric volume compared to the methyl ester can be correlated with changes in selectivity, as demonstrated in phosphinic pseudopeptide inhibitor programs targeting MMP isoforms [2].

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